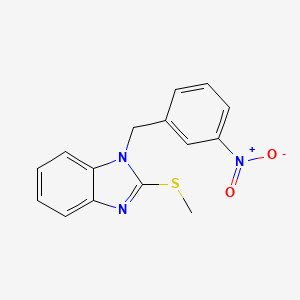

![molecular formula C16H15F2NO2 B5877743 2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)

2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated benzamides involves multiple steps, starting from basic benzamide or benzoic acid derivatives and incorporating fluorine atoms through various chemical reactions. For instance, the synthesis of 2,6-difluoro derivatives from difluorobenzoic acid and amino-hydroxypyrazole demonstrates the complexity and specificity of such synthetic routes (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively analyzed using X-ray diffraction, NMR, and DFT calculations. For example, studies on similar compounds have revealed crystalline structures and detailed geometric parameters, providing insights into the spatial arrangement of atoms and the impact of substituents on the overall molecular conformation (Demir et al., 2015).

Chemical Reactions and Properties

The reactivity of fluorinated benzamides with other chemical entities has been demonstrated through various reactions, including C-H activation and coupling with different substrates. These reactions underscore the compounds' roles as intermediates in synthesizing more complex molecules and their potential utility in medicinal chemistry (Wu et al., 2017).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline form, are crucial for understanding a compound's behavior in different environments. Although specific data for "2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide" were not found, related research indicates that these properties can significantly vary with slight structural modifications, affecting their application in synthesis and formulation (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the presence of functional groups and the overall molecular structure. Studies on benzamides and their derivatives highlight the importance of substituents in determining the compounds' chemical behavior and potential applications in various chemical reactions and processes (Crich & Smith, 2000).

Mechanism of Action

Target of Action

It’s known that benzamide derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Benzamide derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

It’s known that benzamide derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with benzamide derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2/c1-21-13-5-2-11(3-6-13)8-9-19-16(20)14-7-4-12(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYQFHVHMKXGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)

![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)

![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)

![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)

![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)

![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)

![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)